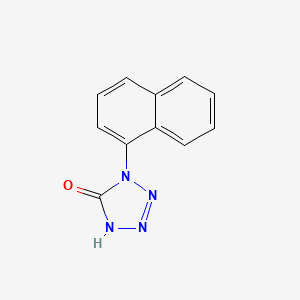

1-(naphthalen-1-yl)-1H-tetrazol-5-ol

説明

Historical Development of Tetrazole Derivatives

Evolution of Tetrazole Chemistry

Tetrazoles emerged as biologically active compounds in the early 20th century, with their synthetic accessibility via [2+3] cycloaddition reactions between nitriles and azides first demonstrated by Hantzsch and Vagt in 1901. The discovery of angiotensin II receptor antagonists containing tetrazole motifs in the 1980s revolutionized cardiovascular pharmacology, driving interest in substituted tetrazoles. For 1-(naphthalen-1-yl)-1H-tetrazol-5-ol specifically, modern synthetic approaches typically involve:

Key Milestones in Naphthalene-Tetrazole Hybrids

The strategic combination of naphthalene and tetrazole units gained prominence after 2010, when researchers recognized their synergistic effects in metal-organic frameworks (MOFs). A breakthrough occurred in 2024 with the demonstration of nickel-based MOFs using 2,6-di(1H-tetrazol-5-yl)naphthalene linkers, achieving CO₂ adsorption capacities of 1.85 mmol/g and exceptional thermal stability (Td onset = 300°C).

Table 1: Comparative Properties of Tetrazole Derivatives

特性

分子式 |

C11H8N4O |

|---|---|

分子量 |

212.21 g/mol |

IUPAC名 |

4-naphthalen-1-yl-1H-tetrazol-5-one |

InChI |

InChI=1S/C11H8N4O/c16-11-12-13-14-15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,14,16) |

InChIキー |

QDCSEWBXGOFXBE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)NN=N3 |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituents at the tetrazole ring’s 1- and 5-positions. These modifications significantly alter physicochemical properties and biological activity:

Notes:

- The hydroxyl group in this compound increases polarity compared to methyl or phenyl substituents, improving aqueous solubility but reducing membrane permeability.

- Thioether and thiol derivatives (e.g., compounds from ) exhibit distinct reactivity profiles, favoring applications in metal coordination or prodrug design.

Spectral and Crystallographic Data

- IR Spectroscopy : Hydroxyl stretching in this compound appears at ~3200–3400 cm⁻¹, absent in methyl or phenyl analogues .

- NMR : The naphthalene protons in 1H NMR resonate at δ 7.4–8.2 ppm, consistent across analogues .

- Crystallography : Naphthalene-containing tetrazoles (e.g., ) form π-stacked crystals, whereas thiol derivatives exhibit sulfur-based intermolecular contacts .

準備方法

[3+2] Cycloaddition of Nitriles with Sodium Azide

The most widely employed method for tetrazole synthesis involves the [3+2] cycloaddition between nitriles and sodium azide. For this compound, this approach requires a naphthalen-1-yl-substituted nitrile precursor. However, the hydroxyl group at position 5 remains challenging to introduce directly.

Key Steps :

-

Nitrile Preparation : Synthesis of 1-naphthalenyl cyanide or related derivatives.

-

Cycloaddition : Reaction with sodium azide under catalytic conditions (e.g., AlCl₃, Cu(II) nanoparticles) to form the tetrazole ring.

-

Hydroxyl Introduction : Post-synthetic modification (e.g., hydrolysis of a bromine or thioether intermediate at C5).

Example Reaction :

Note: This method retains the hydroxyl group on the naphthalene ring rather than the tetrazole.

Cross Dehydrogenative Coupling (CDC)

KIO₃-catalyzed CDC reactions enable direct functionalization of tetrazoles. This method has been applied to synthesize derivatives with hydroxyl groups on aromatic rings.

Procedure :

-

Substrate Preparation : Use 2-naphthol or similar hydroxylated naphthalene derivatives.

-

Tetrazole Precursor : React with a tetrazole-containing thioether or halide.

-

Oxidative Coupling : KIO₃ facilitates the formation of C–S or C–O bonds, yielding the desired product.

Example :

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling is effective for introducing aryl groups to tetrazoles. However, its application to this compound requires a brominated tetrazole precursor.

Steps :

-

Brominated Tetrazole : Synthesize 5-bromo-1H-tetrazole derivatives.

-

Coupling : React with naphthalen-1-yl boronic acid under Pd catalysis.

-

Hydroxyl Introduction : Substitution of bromine with hydroxide (e.g., via hydrolysis).

Limitations :

-

Bromine at C5 is challenging to install without disrupting the tetrazole ring.

-

Hydroxyl substitution requires harsh conditions, risking ring degradation.

Data Tables: Reaction Conditions and Yields

Table 1: [3+2] Cycloaddition Methods

Table 2: Cross Dehydrogenative Coupling (CDC)

Challenges and Research Gaps

-

Hydroxyl Group Introduction : Direct incorporation of -OH at C5 remains unresolved. Current methods rely on post-synthetic modifications, which are inefficient.

-

Catalyst Stability : Heterogeneous catalysts (e.g., Pd/Co NPs) show promise but require optimization for scalability.

-

Regioselectivity : Controlling substituent positions during cycloaddition or coupling reactions is critical but poorly addressed .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。